3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Brand Name: Vulcanchem
CAS No.: 272107-22-9
VCID: VC20886175
InChI: InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2
SMILES: C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br
Molecular Formula: C14H10Br2ClN
Molecular Weight: 387.49 g/mol

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine

CAS No.: 272107-22-9

Cat. No.: VC20886175

Molecular Formula: C14H10Br2ClN

Molecular Weight: 387.49 g/mol

* For research use only. Not for human or veterinary use.

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine - 272107-22-9

Specification

CAS No. 272107-22-9
Molecular Formula C14H10Br2ClN
Molecular Weight 387.49 g/mol
IUPAC Name 6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Standard InChI InChI=1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2
Standard InChI Key MLUVTRZDSIHGAD-UHFFFAOYSA-N
SMILES C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br
Canonical SMILES C1CC2=C(CC3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator